1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran is a complex organic compound with a unique structure It belongs to the class of naphthofurans and is characterized by its methoxy group and multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and methoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-methoxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-3-one
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-
Uniqueness
1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzoebenzofuran is unique due to its specific substitution pattern and structural features. The presence of the methoxy group and multiple methyl groups distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran |
InChI |
InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3 |
InChI Key |
ZRMYQEWJUHSZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.